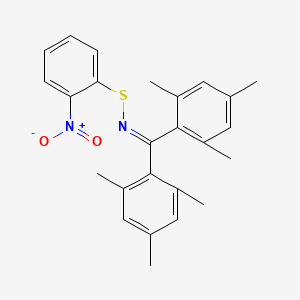
Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanone core substituted with two 2,4,6-trimethylphenyl groups and a thioxime group attached to a 2-nitrophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trimethylbenzoyl chloride with an appropriate thioxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime can undergo various chemical reactions, including:
Oxidation: The thioxime group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime involves its interaction with specific molecular targets. The compound’s thioxime group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the nitrophenyl moiety can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-trimethylphenyl)methanone: Lacks the thioxime and nitrophenyl groups, making it less reactive in certain chemical reactions.
Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a phosphine oxide group instead of a thioxime group, leading to different reactivity and applications.
Uniqueness
Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime stands out due to its combination of functional groups, which confer unique reactivity and potential applications in various fields. The presence of both thioxime and nitrophenyl groups allows for diverse chemical transformations and interactions with biological systems.
Properties
CAS No. |
62764-61-8 |
|---|---|
Molecular Formula |
C25H26N2O2S |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-(2-nitrophenyl)sulfanyl-1,1-bis(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C25H26N2O2S/c1-15-11-17(3)23(18(4)12-15)25(24-19(5)13-16(2)14-20(24)6)26-30-22-10-8-7-9-21(22)27(28)29/h7-14H,1-6H3 |
InChI Key |
LCQGZGVJJREENF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=NSC2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















